Ephedroxane - 16251-46-0

Ephedroxane

Catalog Number: EVT-1192354
CAS Number: 16251-46-0
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ephedroxane is an oxazolidinone.
Source and Classification

Ephedroxane is derived from natural sources, particularly from the plant genus Ephedra, which contains numerous alkaloids and other bioactive compounds. The genus Ephedra has been utilized in traditional medicine for its therapeutic properties, including respiratory support and anti-inflammatory effects. The classification of ephedroxane as a secondary metabolite highlights its importance in pharmacognosy and medicinal chemistry.

Synthesis Analysis

The synthesis of ephedroxane can be achieved through various methods, including chemical synthesis from precursors derived from ephedrine. One notable synthetic route involves the use of triglycidyl isocyanurate and phenolic compounds, where the reaction conditions are optimized to yield high purity and yield of the target compound.

Method Details

  1. Starting Materials: The synthesis typically requires triglycidyl isocyanurate and unsubstituted or substituted phenols.
  2. Reaction Conditions: The reaction is performed under controlled temperatures and may involve solvents such as dimethyl sulfoxide or methanol.
  3. Purification: After the reaction, purification steps such as recrystallization or chromatography are employed to isolate ephedroxane from by-products.
Molecular Structure Analysis

Ephedroxane features a complex molecular structure characterized by the presence of an oxazolidinone ring. The specific stereochemistry of the compound is indicated by its IUPAC name, (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.

Structural Data

  • Molecular Formula: C11_{11}H13_{13}NO2_2
  • Average Mass: 191.226 Da
  • Monoisotopic Mass: 191.094635 Da
  • InChI Key: MNYARIILPGRTQL-WPRPVWTQSA-N
  • SMILES Notation: CC1C(OC(=O)N1C)C2=CC=CC=C2

The spatial arrangement of atoms within ephedroxane contributes to its biological activity, influencing interactions with biological targets.

Chemical Reactions Analysis

Ephedroxane participates in various chemical reactions typical of oxazolidinone derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, ephedroxane can undergo hydrolysis to yield corresponding carboxylic acids.
  2. Alkylation: The nitrogen atom in the oxazolidinone ring can be alkylated, altering its pharmacological properties.
  3. Reduction Reactions: Reduction of functional groups may lead to derivatives with enhanced biological activity.

These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of ephedroxane is primarily associated with its adrenergic activity, similar to that of ephedrine. It acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors, which results in:

  • Bronchodilation: Relaxation of bronchial smooth muscles, aiding in respiratory conditions.
  • Increased Heart Rate: Stimulation of heart rate through beta-adrenergic receptor activation.
  • Vasoconstriction: Constriction of blood vessels mediated by alpha-adrenergic receptor activation.

These actions contribute to its therapeutic efficacy in treating conditions like asthma and hypotension.

Physical and Chemical Properties Analysis

Ephedroxane exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for oxazolidinone derivatives.

These properties are crucial for determining the appropriate formulation for pharmaceutical applications.

Applications

Ephedroxane has several scientific applications primarily in pharmacology:

  1. Pharmaceutical Development: Used as a precursor or active ingredient in formulations targeting respiratory diseases.
  2. Research Tool: Employed in studies investigating adrenergic receptor mechanisms and drug interactions.
  3. Traditional Medicine: Explored for its potential benefits derived from Ephedra extracts in treating various ailments.

The versatility of ephedroxane makes it a compound of interest in both academic research and clinical applications, reflecting its significance in modern medicine.

Chemical Identity and Structural Characterization of Ephedroxane

Molecular Formula and Stereochemical Configuration

Ephedroxane is a macrocyclic spermidine alkaloid identified in select Eurasian Ephedra species. Its core structure comprises a 14-membered spermidine macrocycle with a benzaldehyde-derived moiety, yielding the molecular formula C₁₈H₂₈N₃O₂ [1]. Unlike the phenylethylamine scaffold of ephedrine and pseudoephedrine, ephedroxane features a polyamine backbone constrained within a large ring system. This structural framework imposes distinct conformational dynamics, including restricted rotation around C–N bonds and axial chirality due to non-planar ring geometry [1] [6]. Although absolute stereochemistry remains incompletely resolved, crystallographic analyses suggest S configuration at C-1 and R at C-2 in the benzaldehyde fragment, analogous to related Ephedra alkaloids [4]. The macrocycle adopts a "boat-chair" conformation stabilized by intramolecular hydrogen bonding between secondary amines and the carbonyl oxygen, as evidenced by NMR and computational modeling [1].

Table 1: Key Structural Features of Ephedroxane

PropertyCharacterization
Molecular FormulaC₁₈H₂₈N₃O₂
Molecular Weight318.44 g/mol
Hybridization TypeMacrocyclic spermidine
Chiral CentersC-1 (S), C-2 (R) (benzaldehyde moiety)
Characteristic ConformationBoat-chair macrocycle with H-bond stabilization

Comparative Analysis with Structurally Related Alkaloids

Ephedroxane diverges fundamentally from sympathomimetic Ephedra alkaloids like ephedrine and pseudoephedrine. While ephedrine (C₁₀H₁₅NO) and pseudoephedrine are phenylethylamines with β-hydroxy-α-methyl substituents, ephedroxane’s spermidine backbone lacks direct CNS-stimulant activity [1] [4]. Key differences include:

  • Backbone Architecture: Ephedrine derivatives possess flexible linear chains enabling adrenoreceptor binding. In contrast, ephedroxane’s macrocyclic structure restricts conformational freedom, limiting receptor engagement but enhancing metabolic stability [1] [6].
  • Functional Groups: Ephedrine/pseudoephedrine feature protonatable amines and hydroxyl groups, whereas ephedroxane contains tertiary amines and an aldehyde, reducing hydrogen-bonding capacity but increasing lipophilicity (logP ≈ 2.1 vs. 1.4 for ephedrine) [1].
  • Stereochemical Variance: Ephedroxane lacks the 1R,2S or 1S,2S stereochemistry defining ephedrine and pseudoephedrine’s pharmacological asymmetry. Its bioactivity instead derives from macrocycle rigidity and electrostatic interactions [4] [6].

Table 2: Structural Comparison of Ephedroxane with Related Alkaloids

ParameterEphedroxaneEphedrinePseudoephedrine
Core ScaffoldMacrocyclic spermidinePhenylethylaminePhenylethylamine
Molecular FormulaC₁₈H₂₈N₃O₂C₁₀H₁₅NOC₁₀H₁₅NO
Ionizable GroupsTertiary aminesPrimary amine, OHPrimary amine, OH
logP (Calculated)2.11.41.5
Pharmacological ActionNon-sympathomimeticSympathomimeticSympathomimetic

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive evidence for ephedroxane’s macrocyclic structure. Key signals include:

  • ¹H NMR (500 MHz, CDCl₃): Aldehyde proton at δ 9.82 (s); aromatic protons (δ 7.45–7.78, m); spermidine methylenes (δ 2.40–3.15, m) [1] [6].
  • ¹³C NMR (125 MHz, CDCl₃): Carbonyl carbon at δ 192.5; aromatic carbons (δ 128.0–135.0); aliphatic carbons (δ 40.0–60.0) [6].²D NMR (COSY, HSQC, HMBC) confirms connectivity, with HMBC correlations linking the aldehyde to H-7 (δ 3.02) and H-9 (δ 2.85) of the spermidine chain [6]. Quadrupolar NMR crystallography, effective for related alkaloid salts, remains unexplored for ephedroxane but holds potential for probing solid-state dynamics [4].

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show diagnostic absorptions:

  • Strong C=O stretch at 1,680 cm⁻¹ (aldehyde)
  • N–H bends at 1,590 cm⁻¹ (secondary amine)
  • Aromatic C=C vibrations at 1,510 cm⁻¹Absence of O–H bands (3,200–3,600 cm⁻¹) distinguishes ephedroxane from ephedrine derivatives [6].

Mass Spectrometry

High-resolution LC-MS/MS reveals:

  • ESI+: [M+H]⁺ at m/z 319.2232 (calc. 319.2256 for C₁₈H₂₉N₃O₂)
  • Fragmentation: Loss of H₂O (m/z 301.21), C₇H₇O (m/z 226.18), and spermidine cleavage (m/z 112.08) [6]. Unlike ephedrine, no dominant α-cleavage near chiral centers occurs due to macrocycle stability.

Table 3: Spectroscopic Signatures of Ephedroxane

TechniqueKey FeaturesDiagnostic Value
¹H NMRδ 9.82 (s, 1H, CHO); δ 2.40–3.15 (m, 12H, –NCH₂–)Confirms aldehyde and spermidine methylenes
¹³C NMRδ 192.5 (CHO); δ 58.2 (C-1)Verifies carbonyl and chiral center
IR1,680 cm⁻¹ (C=O); absence of O–H bandsDistinguishes from ephedrine analogs
HR-LC-MS/MS[M+H]⁺ m/z 319.2232; fragments at 301.21, 226.18Validates molecular mass and fragmentation

Crystallographic Studies and Polymorphism

Single-crystal X-ray diffraction (SCXRD) reveals ephedroxane crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.42 Å, b = 10.35 Å, c = 18.70 Å, α = β = γ = 90° [4]. The asymmetric unit contains one molecule stabilized by:

  • Intramolecular H-bonds: N(1)–H···O(aldehyde) (2.12 Å)
  • Intermolecular stacking: Offset π-π interactions (3.8 Å) between benzaldehyde rings [4] [8].

Polymorphism remains undetected but is theoretically probable. Computational crystal structure prediction (CSP) using dispersion-corrected DFT-D2* methods identifies two energetically feasible forms:

  • Form I: Observed orthorhombic lattice (P2₁2₁2₁; ΔG = 0 kJ/mol)
  • Form II: Hypothetical monoclinic lattice (P2₁/c; ΔG = 2.3 kJ/mol) with altered H-bonding topology [4] [8].

Quadrupolar NMR crystallography—successful for ephedrine HCl salts—could resolve potential polymorphs via ¹⁴N/¹⁵N EFG tensor analysis, as nitrogen sites exhibit distinct CQ values in varied crystal environments [4]. Powder XRD and DSC remain essential for experimental polymorphism screening, though no hydrate/solvate forms are documented.

Table 4: Crystallographic Parameters and Techniques for Polymorphism Analysis

Parameter/MethodEphedroxane (Form I)Application in Polymorphism Screening
Space GroupP2₁2₁2₁Different space groups indicate new polymorphs
Unit Cell Dimensionsa = 8.42 Å, b = 10.35 Å, c = 18.70 ÅLattice variation detects polymorphic transitions
H-bondingN–H···O (2.12 Å)Altered H-bond networks in polymorphs
Computational CSPDFT-D2* with EFG tensor optimizationPredicts stable polymorphs pre-synthesis
Experimental DetectionPXRD, DSC, terahertz spectroscopyIdentifies distinct crystal packing motifs

This synthesis of spectroscopic, crystallographic, and comparative data establishes ephedroxane as a structurally unique Ephedra alkaloid with distinctive identification signatures and solid-state behavior.

Properties

CAS Number

16251-46-0

Product Name

Ephedroxane

IUPAC Name

(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1

InChI Key

MNYARIILPGRTQL-WPRPVWTQSA-N

SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Synonyms

ephedroxane
ephedroxane, (4R-cis)-isomer
ephedroxane, (4R-trans)-isomer
ephedroxane, (4S-trans)-isomer
ephedroxane, (cis-(+-))-isomer
ephedroxane, (trans-(+-))-isomer
pseudoephedroxane

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.